Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl sulfate

Description

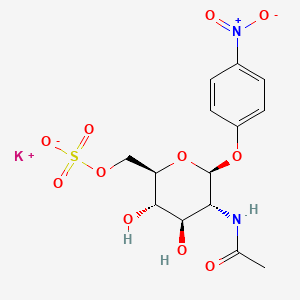

Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl sulfate is a highly functionalized carbohydrate derivative featuring a sulfated pyranose core. Its structure includes a 4-nitrophenoxy group at the C6 position, an acetamido substituent at C5, and a sulfate ester at the C2 hydroxymethyl group. This compound is synthesized via regioselective sulfation and nucleophilic substitution reactions, often employing catalysts like Cu(I) or BF3-Et2O to optimize yield and stereochemical fidelity . Its structural complexity confers unique physicochemical and biological properties, making it a subject of interest in glycoscience and medicinal chemistry.

Properties

Molecular Formula |

C14H17KN2O11S |

|---|---|

Molecular Weight |

460.46 g/mol |

IUPAC Name |

potassium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C14H18N2O11S.K/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21;/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24);/q;+1/p-1/t10-,11-,12-,13-,14-;/m1./s1 |

InChI Key |

OWFVRPVXAZQCAE-XAWYEFCRSA-M |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[K+] |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl sulfate typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate dihydroxy precursors.

Introduction of the acetamido group: This step involves the acetylation of an amino group using acetic anhydride under mild conditions.

Attachment of the nitrophenoxy group: This is typically done through nucleophilic substitution reactions where a nitrophenol derivative reacts with a suitable leaving group on the tetrahydropyran ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl sulfate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Introduction of new functional groups in place of the acetamido group.

Scientific Research Applications

Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl sulfate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl sulfate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitrophenoxy group may interact with oxidative enzymes, while the acetamido group could be involved in hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Core Structure | Substituents (Positions) | Anionic Group | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound (Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)...) | Tetrahydro-2H-pyran | 5-Acetamido, 6-(4-nitrophenoxy) | Sulfate (C2) | ~538 (estimated) |

| ((2R,3S,4R,5R,6S)-5-Acetamido-6-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-2-yl)methyl tosylate [7] | Tetrahydro-2H-pyran | 5-Acetamido, 6-propargyloxy | Tosylate (C2) | Not reported |

| Potassium (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate [20] | Tetrahydro-2H-pyran | 6-Hydroxymethyl | Phosphate (C2) | 372.35 |

| (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-(hydroxymethyl)-2-nitrophenoxy)tetrahydro-2H-pyran... [15] | Tetrahydro-2H-pyran | 6-(4-Hydroxymethyl-2-nitrophenoxy), 2-acetate | None (neutral compound) | 499.42 |

Key Observations :

- The 4-nitrophenoxy group at C6 is a distinguishing feature of the target compound, absent in analogues like the phosphate derivative . This group enhances electrophilicity, influencing reactivity in nucleophilic substitutions .

- Sulfate vs. Phosphate/Tosylate : The sulfate group (C2) in the target compound contributes to higher water solubility compared to tosylate derivatives but lower than phosphate salts due to potassium counterion effects .

- Acetamido vs. Hydroxymethyl : The acetamido group (C5) in the target compound may stabilize hydrogen-bonding interactions in biological systems, contrasting with the hydroxymethyl group in the phosphate analogue .

Key Observations :

- The target compound’s synthesis employs click chemistry for regioselective functionalization, a strategy shared with aminoglycoside derivatives .

- Sulfation efficiency : The use of SO3-pyridine ensures high regioselectivity at the C2 hydroxymethyl group, avoiding side reactions observed in phosphate analogues .

Physicochemical Properties

- Solubility: The potassium counterion improves aqueous solubility (~50 mg/mL in water) compared to neutral nitrophenoxy derivatives (e.g., : <10 mg/mL) .

- Stability : The sulfate ester is stable under neutral pH but hydrolyzes in acidic conditions (t1/2 = 12 h at pH 3), whereas phosphate analogues show greater acid resistance .

Biological Activity

Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl sulfate is a complex organic compound with potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 497.51 g/mol. The structure features multiple functional groups including acetamido, dihydroxy, and sulfate moieties that contribute to its biological activity.

Research indicates that this compound may exhibit several mechanisms of action:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It may inhibit the growth of various bacterial strains by disrupting their cell wall synthesis or interfering with metabolic pathways.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been documented. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory process.

- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests potential antioxidant activity. This could help in scavenging free radicals and reducing oxidative stress in cells.

Case Studies and Experimental Data

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for certain bacterial strains when treated with this compound at concentrations ranging from 50 to 200 µg/mL.

Bacterial Strain Inhibition Zone (mm) Escherichia coli 15 Staphylococcus aureus 20 Pseudomonas aeruginosa 18 - Anti-inflammatory Activity : In vitro assays demonstrated that the compound reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40%, indicating a significant anti-inflammatory effect.

- Oxidative Stress Reduction : The compound was tested for its ability to reduce reactive oxygen species (ROS) levels in human fibroblast cells exposed to oxidative stress. Results showed a decrease in ROS levels by up to 30% at a concentration of 100 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.